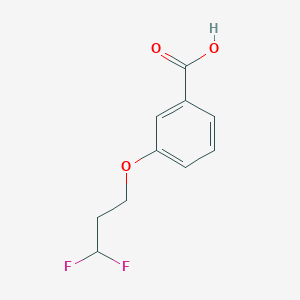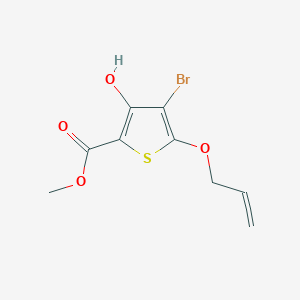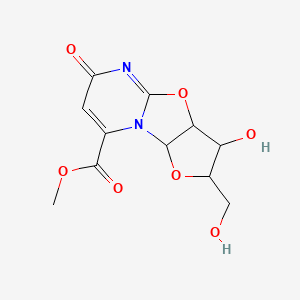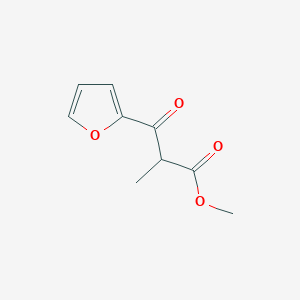
3-(3,3-Difluoropropoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Difluoropropoxy)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 3,3-difluoropropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoropropoxy)benzoic acid typically involves the reaction of 3,3-difluoropropanol with a benzoic acid derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the benzoic acid, followed by the addition of 3,3-difluoropropanol to form the desired product through nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Difluoropropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The difluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoropropoxy group.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,3-Difluoropropoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(3,3-Difluoropropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoropropoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluorobenzoic acid: Similar in structure but lacks the propoxy group.
3,3-Difluoropropanol: Contains the difluoropropoxy group but lacks the benzoic acid moiety.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring
Uniqueness
3-(3,3-Difluoropropoxy)benzoic acid is unique due to the presence of both the difluoropropoxy group and the benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C10H10F2O3 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
3-(3,3-difluoropropoxy)benzoic acid |
InChI |
InChI=1S/C10H10F2O3/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-3,6,9H,4-5H2,(H,13,14) |
Clave InChI |
VGNALPSZSSIUSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCC(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)







![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)


